Product packaging for Octahydroisoindole(Cat. No.:CAS No. 1470-99-1; 161829-92-1; 21850-12-4; 6949-87-7)

Octahydroisoindole

Cat. No.: B2721494
CAS No.: 1470-99-1; 161829-92-1; 21850-12-4; 6949-87-7
M. Wt: 125.215
InChI Key: ODSNARDHJFFSRH-UHFFFAOYSA-N
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Description

Contextualization within Saturated Heterocyclic Chemistry

Octahydro-1H-isoindole represents the fully saturated derivative of the isoindole ring system. This family of nitrogen-containing heterocycles includes the aromatic isoindole, the partially saturated isoindoline (B1297411), and the fully saturated octahydroisoindole (B159102). The complete saturation of the octahydro-1H-isoindole framework imparts a three-dimensional, conformationally restricted structure, which is a desirable feature in the design of molecules with specific biological activities. vulcanchem.com This structural rigidity distinguishes it from its unsaturated counterparts and influences its chemical reactivity and potential for stereochemical control in synthesis.

The stereochemistry of octahydro-1H-isoindole is a key aspect of its chemistry, arising from the two carbons at the ring junction. These can exist in either a cis or trans configuration. The cis isomer is more frequently utilized in research and is more commercially available. The defined stereochemistry of the octahydro-1H-isoindole scaffold is crucial for its application in asymmetric synthesis and for its interaction with biological targets.

Significance as a Versatile Bicyclic Scaffold in Organic Synthesis

The octahydro-1H-isoindole core is a highly versatile scaffold in organic synthesis, serving as a foundational element for the construction of a wide array of more complex molecules. Its bicyclic nature provides a rigid framework that allows for the precise spatial arrangement of functional groups, a critical factor in designing compounds that can interact specifically with biological macromolecules like enzymes and receptors.

Researchers have developed various synthetic routes to access octahydro-1H-isoindole and its derivatives. These methods often involve multi-step sequences, including cyclization reactions and the reduction of isoindole precursors. smolecule.comsmolecule.com For instance, one common approach involves the hydrogenation of isoindoline derivatives. The ability to introduce a variety of substituents onto the octahydro-1H-isoindole skeleton further enhances its utility as a versatile building block. google.com

The applications of this scaffold are diverse. In medicinal chemistry, it is a key intermediate in the synthesis of compounds targeting neurological disorders. Derivatives of octahydro-1H-isoindole have been investigated for their potential as triple reuptake inhibitors for the treatment of depression, demonstrating the scaffold's value in developing new therapeutic agents. researchgate.netresearchgate.net Furthermore, its derivatives have shown potential as antimicrobial and anticancer agents. smolecule.com The rigid structure of octahydro-1H-isoindole derivatives also lends itself to applications in asymmetric catalysis, where precise stereochemical control is paramount.

Overview of Academic Research Trends and Challenges

Current academic research on octahydro-1H-isoindole is largely focused on the exploration of its potential in drug discovery and development. A significant trend is the synthesis of novel derivatives and their evaluation for a range of biological activities. For example, recent studies have explored its use in creating inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and as ligands for GABA-A receptors. ub.edunih.gov

A notable area of investigation is the development of stereoselective synthetic methods to produce enantiomerically pure octahydro-1H-isoindole derivatives. This is crucial as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Advanced synthetic strategies are continuously being developed to achieve high levels of stereocontrol.

Despite the significant progress, challenges remain in the field. The synthesis of complex, multi-substituted octahydro-1H-isoindole derivatives can be intricate and require lengthy synthetic sequences. Furthermore, a deeper understanding of the structure-activity relationships of these compounds is needed to guide the rational design of new molecules with improved potency and selectivity. The limited commercial availability of a wide range of substituted octahydro-1H-isoindole starting materials can also present a hurdle for some research endeavors.

PropertyValue
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
CAS Number21850-12-4 (for cis-isomer)
Boiling Point~190.2 °C (for cis-isomer)
Density~0.9 g/cm³ (for cis-isomer)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B2721494 Octahydroisoindole CAS No. 1470-99-1; 161829-92-1; 21850-12-4; 6949-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSNARDHJFFSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944456
Record name Octahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21850-12-4
Record name Octahydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octahydroisoindole
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Advanced Synthetic Methodologies for Octahydro 1h Isoindole and Its Derivatives

Established and Refined Total Synthesis Routes

Several robust methods for the total synthesis of octahydro-1H-isoindole have been developed and refined over the years. These strategies often begin with readily available precursors and employ various reduction and cyclization techniques.

Catalytic Hydrogenation Approaches for Isoindole Precursors

Catalytic hydrogenation of isoindole or its partially saturated derivatives, such as dihydroisoindole, represents a direct approach to obtaining octahydro-1H-isoindole. This method typically involves the use of transition metal catalysts like palladium or platinum on a solid support. The reaction is generally carried out under controlled hydrogen pressure, which can range from atmospheric to higher pressures (50–100 bar H₂), to achieve complete saturation of the aromatic ring. The choice of catalyst and reaction conditions is crucial for optimizing the yield and purity of the final product. For instance, rhodium on charcoal has been effectively used for the hydrogenation of isoindole precursors to yield the racemic octahydroisoindole-1-carboxylate as a single stereoisomer after recrystallization. csic.es This high stereoselectivity is often attributed to the hydrogenation occurring on the less sterically hindered face of the molecule. csic.es

Table 1: Catalysts and Conditions for Hydrogenation of Isoindole Precursors
CatalystPressure (H₂)TemperatureSolventObservationsReference
Palladium or Platinum1–5 atm--Standard conditions for laboratory and industrial synthesis.
Rhodium on CharcoalAtmospheric--Provided a single stereoisomer of racemic this compound-1-carboxylate. csic.es
Platinum OxideAtmospheric-Acetic AcidHydrogenation of methyl 3-oxo-1H-isoindolin-1-carboxylate yielded a 96:4 ratio of stereoisomers. csic.es

Strategies Involving N-Benzylphthalimide Reduction

A widely employed synthetic route utilizes the reduction of N-benzylphthalimide. This multi-step process begins with the reaction of phthalimide (B116566) with potassium hydroxide (B78521) to form its potassium salt, which is then reacted with benzyl (B1604629) bromide to yield N-benzylphthalimide. chemicalbook.com The subsequent reduction of N-benzylphthalimide is a critical step. The use of a strong reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the imide to N-benzyldihydroisoindole. chemicalbook.com Following this, the N-benzyl protecting group is removed via catalytic hydrogenation, often using palladium on carbon (Pd/C), to yield dihydroisoindole. The final step involves the complete hydrogenation of the benzene (B151609) ring to afford octahydro-1H-isoindole, which is often isolated as its hydrochloride salt.

Recent advancements have explored alternative catalysts for the hydrogenation of N-benzylphthalimide. Ruthenium complexes have demonstrated high efficiency, achieving over 99% conversion to hydroxymethylbenzamide under mild conditions (1 MPa H₂, 80°C). Manganese pincer complexes have also been shown to facilitate the complete conversion to 1,2-benzenedimethanol (B1213519) and benzylamine (B48309) at higher temperatures and pressures (130°C, 30 bar H₂). The mechanism with ruthenium catalysts is proposed to involve sequential hydrogenation of the carbonyl groups followed by C–N bond cleavage.

Interactive Table 2: Reduction of N-Benzylphthalimide Derivatives
Catalyst SystemSubstrateProduct(s)Conversion/YieldConditionsReference
Ru complex 1 / KOtBuN-BenzylphthalimideBenzylamine, 1,2-Benzenedimethanol67% conversion20 bar H₂, 110°C, 24h, THF nih.gov
Ru complex 3 / KOtBuN-Phenylphthalimide1,2-Benzenedimethanol, AnilineQuantitative yield20 bar H₂, 110°C, 24h, THF nih.govacs.org
Ru complex 3 / KOtBuN-Hexylphthalimide1,2-Benzenedimethanol, HexylamineQuantitative yield20 bar H₂, 110°C, 24h, THF nih.govacs.org
Mn complex / tBuOKN-BenzylphthalimideBenzylamine, 1,2-Benzenedimethanol-20-40 bar H₂, Solvent rsc.org

Utilization of Cis-Hexahydrophthalic Anhydride (B1165640)

A practical and often more cost-effective route for large-scale production involves starting from cis-hexahydrophthalic anhydride. This method is characterized by its simplicity and good yields. In the first step, cis-hexahydrophthalic anhydride is reacted with urea (B33335) to produce cis-hexahydrophthalimide. Subsequently, the imide is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). The desired octahydro-1H-isoindole is then isolated, typically through steam distillation, as its hydrochloride salt. This two-step process has reported yields of approximately 71.9% and 78.3% for each respective step. The straightforward nature of this synthesis makes it well-suited for industrial applications.

Cyclization Reactions of Amine and Carboxylic Acid Derivatives

The construction of the octahydro-1H-isoindole ring system can also be achieved through intramolecular cyclization reactions of appropriately functionalized amine and carboxylic acid precursors. These methods offer a high degree of flexibility in introducing substituents onto the bicyclic core. For instance, palladium-catalyzed ortho-acylation of N-benzoyl α-amino acid derivatives, followed by intramolecular cyclizations, has been used to synthesize oxazoloisoindolinones, which are precursors to isoindole derivatives. mdpi.comresearchgate.net Another approach involves the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the isoindole ring, often requiring catalysts and controlled temperatures for high yields. Furthermore, the fusion of cis-2-carbonylcyclohexanecarboxylic acid with an amino acid can directly lead to the formation of a substituted hexahydro-2H-isoindol-2-yl derivative. researchgate.net

Stereoselective Synthesis of Octahydro-1H-isoindole and its Analogs

The biological activity of octahydro-1H-isoindole derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure or enriched forms of this scaffold is a significant area of research.

Enantioselective Approaches for Chiral Forms

Several strategies have been developed to achieve the enantioselective synthesis of octahydro-1H-isoindole and its analogs. One approach involves the use of chiral auxiliaries. For example, the asymmetric α-deprotonation of isoindoline (B1297411) has been accomplished using chiral oxazoline (B21484) or formamide (B127407) auxiliaries. csic.es

Enzyme-mediated reactions have also proven effective. An enzyme-mediated dynamic kinetic resolution process using Pseudomonas cepacia lipase (B570770) (PSL-C I) has been successfully employed for the asymmetric synthesis of isoindoline carbamates, avoiding the need for metal or acid-base catalysis. csic.es Another biocatalytic method involves the use of a monoamine oxidase from Aspergillus niger (MAO-N D5) for the enantioselective synthesis of a precursor to this compound-1-carboxylic acid through the direct activation of a C–H bond. csic.es

Furthermore, domino reactions have emerged as powerful tools for the stereoselective construction of complex polycyclic systems. A domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the highly stereoselective synthesis of hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which can be converted to the octahydro-1H-cyclopenta[cd]isoindole core. acs.org Chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement/Michael addition sequences have also been utilized for the asymmetric synthesis of bridged tetrahydrobenzo[b]azepines, showcasing the potential of this type of catalysis for creating complex, chiral aza-heterocycles. colab.ws

Diastereoselective Protocols and Control of Stereochemistry

The control of stereochemistry at the two bridgehead carbons of the octahydro-1H-isoindole ring system is a critical challenge in its synthesis. These carbons can exist in either a cis or trans configuration relative to each other, leading to distinct diastereomers with different physical, chemical, and biological properties. Consequently, numerous diastereoselective protocols have been developed to selectively synthesize one isomer over the other.

Hydrogenation of isoindole precursors is a common strategy, where the choice of catalyst and reaction conditions can influence the stereochemical outcome. For instance, the hydrogenation of an isoindole-1-carboxylate precursor using a rhodium on charcoal catalyst has been reported to yield a single stereoisomer, presumed to be the cis-fused product, resulting from hydrogen delivery from the less hindered face of the molecule. csic.es

Furthermore, dynamic kinetic resolution processes mediated by enzymes have been employed to achieve high diastereoselectivity. In one such example, Pseudomonas cepacia lipase (PSL-C I) was used for the alkoxycarbonylation of a racemic hemiaminal precursor, yielding optically active cis-fused bicyclic carbamates with excellent enantioselectivity. csic.es This method avoids the need for metal or acid-base catalysis for the racemization step.

Chiral Auxiliary and Catalyst-Mediated Strategies

Asymmetric synthesis, employing either chiral auxiliaries or chiral catalysts, represents a powerful approach to enantiomerically pure octahydro-1H-isoindole derivatives. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction, after which it is removed. nih.gov

One notable strategy involves the use of chiral oxazoloisoindolone lactams. These auxiliaries have been instrumental in the stereocontrolled synthesis of enantiopure cis-fused octahydroisoindolones. acs.org The reaction establishes two contiguous chiral centers with a high degree of stereoselectivity.

In catalyst-mediated strategies, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. Chiral N,N'-dioxide/cobalt(II) complexes have been successfully employed in the catalytic asymmetric aza-Piancatelli rearrangement/Diels-Alder cascade reaction to produce hexahydro-2a,5-epoxycyclopenta[cd]isoindoles, which are precursors to the octahydro-1H-cyclopenta[cd]isoindole core. rsc.org This method allows for the construction of molecules with six contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities. rsc.org Similarly, chiral Brønsted acids have been shown to catalyze this cascade reaction, providing access to functionalized octahydro-4H-cyclopenta[cd]isoindole derivatives with high stereocontrol. rsc.org

Table 1: Chiral Catalyst-Mediated Synthesis of Octahydro-1H-isoindole Precursors

Catalyst System Reaction Type Product Core Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Yield Reference
Chiral N,N'-dioxide/Co(BF₄)₂·6H₂O Aza-Piancatelli/Diels-Alder Hexahydro-2a,5-epoxycyclopenta[cd]isoindole >19:1 up to 95% up to 88% rsc.org
Chiral Brønsted Acid (A1) Aza-Piancatelli/Diels-Alder Octahydro-4H-cyclopenta[cd]isoindole >20:1 up to 98% up to 95% rsc.org
Yb(OTf)₃ Aza-Piancatelli/Diels-Alder Octahydro-1H-cyclopenta[cd]isoindole - - - rsc.org

Contemporary and Cascade Reaction Development

Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction occurs as a result of the functionality formed in the previous step. These strategies are highly atom- and step-economical, allowing for the rapid construction of complex molecular architectures from simple starting materials.

Domino Reactions for Complex Aza-Tricyclic Frameworks

A powerful domino reaction for the synthesis of complex aza-tricyclic frameworks related to octahydro-1H-isoindole involves the combination of an aza-Piancatelli rearrangement followed by an intramolecular Diels-Alder (IMDA) reaction. acs.orgnih.gov This one-pot method efficiently constructs an angularly fused 5-6-5 aza-tricyclic system. acs.orgnih.gov

The reaction between 2-furfurylcarbinols and anilines, typically promoted by a Lewis acid such as Yb(OTf)₃ or a Brønsted acid, initiates the aza-Piancatelli rearrangement to form a 4-amino-5-pentadienyl-cyclopentenone intermediate. rsc.orgrsc.orgacs.org This intermediate is perfectly poised to undergo a subsequent intramolecular [4+2] cycloaddition (Diels-Alder reaction). acs.org This cascade process readily furnishes hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole adducts, which bear six contiguous stereogenic centers, in very good yields. acs.orgnih.gov Subsequent cleavage of the oxa-bridge, for example with BBr₃, leads to the formation of the functionalized octahydro-1H-cyclopenta[cd]isoindole core, which is a key structural component of the gracilamine alkaloid. acs.orgnih.gov

Table 2: Aza-Piancatelli/IMDA Domino Reaction for Aza-Tricyclic Frameworks

Catalyst Substrate 1 Substrate 2 Product Core Yield Reference
Yb(OTf)₃ 2-Furfurylcarbinols N-(2-furanyl)aniline derivatives Hexahydro-2a,5-epoxy-cyclopenta[cd]isoindole Good rsc.orgacs.org
Chiral N,N'-dioxide/Co(II) 2-Furylcarbinols N-(furan-2-ylmethyl)anilines Hexahydro-2a,5-epoxycyclopenta[cd]isoindole 62-88% rsc.org
Chiral Brønsted Acid 2-Furylcarbinols N-pentadienylanilines Octahydro-4H-cyclopenta[cd]isoindole up to 95% rsc.org

Metal-Catalyzed Relay Reactions for Fused Ring Systems (e.g., Pd/Au)

Metal-catalyzed relay reactions, where two or more different metal catalysts work sequentially in a one-pot process, have emerged as a powerful strategy for the synthesis of complex heterocyclic systems. While a specific example of a Pd/Au relay-catalyzed reaction for the direct synthesis of the octahydro-1H-isoindole framework is not prominently documented, the principles of this approach have been demonstrated in the synthesis of related fused N-heterocycles.

For instance, a highly diastereoselective synthesis of an octahydro-1H-cyclopenta[c]pyridine skeleton has been achieved via a Pd/Au-relay catalyzed reaction. rsc.org This process involves a sequential intramolecular Heck-type cyclization, Sonogashira coupling, and a 1,5-enyne cyclization. rsc.org This demonstrates the potential of using a combination of palladium and gold catalysts to orchestrate a series of transformations to build complex fused ring systems.

In a similar vein, bimetallic relay catalysis using other metal combinations has been successfully applied to the synthesis of isoindolinone derivatives, which are oxidized analogues of the isoindole core. A sequential one-pot bimetallic system combining Fe(III)-catalyzed alkynylation and a Rh(I)-catalyzed [2+2+2] cycloaddition has been developed to produce a variety of benzo- and pyrido-isoindolinones. x-mol.commdpi.com This highlights the utility of combining the distinct catalytic properties of different metals to achieve complex molecular transformations in a single operation. A gold and palladium relay catalysis has also been used for the stereoselective synthesis of furan-fused azepines. bohrium.com

Intramolecular Diels–Alder Reactions for Octahydroindole Alkaloids

The intramolecular Diels-Alder (IMDA) reaction is a cornerstone in the synthesis of numerous polycyclic natural products, including various alkaloids containing the octahydroindole or related isoindole core. researchgate.netacs.org This reaction involves the cycloaddition of a diene and a dienophile that are tethered together within the same molecule, leading to the formation of a bicyclic or polycyclic system with a high degree of stereocontrol.

In the context of isoindole synthesis, the IMDA reaction of furan (B31954) derivatives has proven to be particularly useful. For example, a tandem Mannich/Diels-Alder sequence has been developed for the synthesis of small-molecule libraries based on an indolyl-octahydro-3a,6-epoxy-isoindole core. rsc.org In this approach, an in-situ generated Schiff base undergoes a Mannich reaction with an indole (B1671886) nucleophile, followed by an intramolecular Diels-Alder reaction of the resulting intermediate to form the tricyclic epoxyisoindole scaffold. rsc.org

Another innovative approach combines an Ugi multicomponent reaction with an intramolecular Diels-Alder reaction. beilstein-journals.orgbeilstein-journals.org When (2E,4E)-5-(furan-2-yl)penta-2,4-dienal is used as the aldehyde component, the resulting Ugi adduct contains a diene system that undergoes an IMDA reaction to form a 2,3,3a,4,5,7a-hexahydro-1H-isoindole core in high yields. beilstein-journals.orgbeilstein-journals.org This tandem reaction allows for significant substituent variation in the final isoindole products. beilstein-journals.orgbeilstein-journals.org

Functionalization and Derivatization Strategies for the Octahydro-1H-isoindole Core

Functionalization of the octahydro-1H-isoindole nucleus is critical for modulating its physicochemical and biological properties. Strategies have been developed to introduce a wide array of functional groups at the nitrogen atom, the alpha-carbon, and other positions on the carbocyclic ring. These modifications allow for the synthesis of complex derivatives, including amides, acids, modified imides, and conjugates with other bioactive molecules.

The secondary amine of the octahydro-1H-isoindole core is a prime site for functionalization through N-substitution reactions. Alkylation and acylation are the most common strategies to introduce a diverse range of substituents at this position.

N-Alkylation: This process involves the formation of a new carbon-nitrogen bond. A common method employs the reaction of the isoindole with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid. Another approach, known as borrowing hydrogen or hydrogen autotransfer, utilizes alcohols as alkylating agents, catalyzed by transition metals, which is considered a more atom-economical and environmentally benign method. researchgate.net

N-Acylation: The introduction of an acyl group to form an amide linkage is a widely used derivatization technique. This is typically achieved by reacting the octahydro-1H-isoindole core with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to act as an acid scavenger. google.comgoogle.com For instance, the acylation of octahydro-1H-isoindole-1-carboxylic acid hydrochloride has been successfully performed using 3-(acetylthio)-propanoyl chloride in tetrahydrofuran (B95107) (THF) with pyridine at 0°C. google.com This reaction is fundamental in the synthesis of various biologically active compounds.

Below is a table summarizing representative N-substitution reactions.

Reaction TypeReagents and ConditionsProduct TypeReference
N-Acylation3-(acetylthio)-propanoyl chloride, pyridine, THF, 0°C to room temp.N-Acyl This compound (B159102) carboxylic acid google.com
N-AcylationBenzoyl chloride, NaOH, waterN-Benzoyl octahydroindole carboxylic acid google.com
N-AlkylationAlkyl halides, basic conditionsN-Alkyl this compound
N-AlkylationAlcohols, Iron-carbonyl catalystN-Alkyl indoline (B122111) (precursor) researchgate.net

Alpha-functionalization refers to the introduction of substituents at the carbon atom(s) adjacent to the nitrogen atom (the α-carbon). These modifications are challenging due to steric hindrance but are highly valuable as they create stereocenters and allow for the synthesis of complex amino acid and phosphonic acid analogs. nih.govresearchgate.net

A key strategy involves the diastereoselective nucleophilic addition to an electrophilic precursor. For example, the synthesis of enantiopure cis- and trans-fused this compound-1-phosphonic acids has been achieved. researchgate.net This method involves the reduction of a carbamate-imide activated carbonyl group to generate an unstable hemiaminal, which then forms a chiral carbenium ion. Subsequent nucleophilic addition of a phosphorus reagent, like trimethyl phosphite (B83602), proceeds with high diastereoselectivity to yield the α-aminophosphonic acid derivative. researchgate.net

Another approach to α-functionalization is the development of α-tetrasubstituted proline analogs, such as (S,S,S)-2-methyloctahydroindole-2-carboxylic acid. researchgate.net The synthesis of such sterically congested molecules requires highly specialized methods to control the stereochemistry at the newly formed quaternary carbon center.

The table below outlines examples of alpha-functionalization.

Functionalization TypeKey MethodProductReference
α-PhosphonylationDiastereoselective nucleophilic addition of trimethyl phosphite to a chiral carbenium ion intermediate.This compound-1-phosphonic acid researchgate.net
α-AlkylationMethods for α-tetrasubstituted amino acid synthesis.2-Methyloctahydroindole-2-carboxylic acid researchgate.net

The incorporation of carboxylic acid groups into the octahydro-1H-isoindole scaffold is a crucial modification, often used to enhance solubility or to provide a handle for further conjugation, for instance, in peptide synthesis. Carboxylic acid moieties can be introduced at various positions on the bicyclic ring system.

A well-documented synthesis is that of octahydro-1H-isoindole-1-carboxylic acid hydrochloride. google.com This procedure starts from the methyl ester of 2,3-dihydro-1H-isoindole-1-carboxylic acid, which is hydrogenated over a rhodium-on-carbon catalyst. The subsequent hydrolysis of the methyl ester using concentrated hydrochloric acid under reflux yields the final carboxylic acid product. google.com Similarly, octahydro-3-oxo-1H-isoindole-1-carboxylic acid can be prepared from its 2,3-dihydro precursor. prepchem.comepo.org

Starting MaterialKey Reaction StepsProductReference(s)
2,3-Dihydro-1H-isoindole-1-carboxylic acid, methyl ester1. Catalytic hydrogenation (Rh/C) 2. Acid hydrolysis (HCl)Octahydro-1H-isoindole-1-carboxylic acid hydrochloride google.com
2,3-Dihydro-3-oxo-1H-isoindole-1-carboxylic acidEsterification, then hydrogenation and hydrolysis.Octahydro-3-oxo-1H-isoindole-1-carboxylic acid prepchem.comepo.org

The hexahydro-1H-isoindole-1,3(2H)-dione, also known as hexahydrophthalimide, is a key derivative of octahydro-1H-isoindole. This imide system serves as a versatile platform for creating a wide range of functionalized molecules. mdpi.com The synthesis typically begins with hexahydrophthalic anhydride, which reacts with primary amines or hydrazides to form the imide ring. mdpi.comacs.org

Once the imide core is formed, further modifications can be made. The nitrogen atom can be substituted with various alkyl or aryl groups, often containing other functionalities. mdpi.com For example, N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide was synthesized by reacting 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with hexahydrophthalic anhydride in glacial acetic acid. mdpi.com

Furthermore, the carbocyclic ring of the hexahydroisoindole dione (B5365651) can be functionalized. Methods such as cis-hydroxylation and epoxidation have been used to introduce hydroxyl and other groups onto the cyclohexane (B81311) portion of the molecule, leading to a variety of modified norcantharimide analogs. tubitak.gov.tr

Precursor(s)ReactionProduct ClassReference
Hexahydrophthalic anhydride, 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazideCondensation in glacial acetic acidN-Substituted hexahydro-1H-isoindole-1,3(2H)-dione mdpi.com
2-Ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dionecis-Hydroxylation (KMnO4 or OsO4)Dihydroxy-hexahydro-1H-isoindole-1,3(2H)-dione derivative tubitak.gov.tr
Phthalimide, 1-bromo-4-chlorobutane, K2CO3N-AlkylationN-(4-chlorobutyl)phthalimide (intermediate for complex imides) researchgate.net

Conjugating the octahydro-1H-isoindole core with other biologically active scaffolds is a modern strategy in drug discovery to create hybrid molecules with potentially enhanced or novel activities. nih.gov Dithiocarbamates are sulfur-containing functional groups that have been successfully conjugated to the octahydro-1H-isoindole nitrogen. mdpi.comresearchgate.netsemanticscholar.org

The synthesis of these conjugates involves a one-pot reaction. First, octahydro-1H-isoindole is reacted with carbon disulfide (CS₂) in the presence of a base such as anhydrous potassium phosphate (B84403) (K₃PO₄) at low temperature (0 °C). mdpi.com This step forms a potassium dithiocarbamate (B8719985) salt in situ. This nucleophilic salt is then reacted with an electrophilic partner, such as an alkyl halide derivative of another bioactive molecule, to form the final conjugate. mdpi.comsemanticscholar.org This methodology was used to synthesize a series of oleanolic acid-dithiocarbamate conjugates, where the octahydro-1H-isoindole moiety was linked to the oleanolic acid scaffold. mdpi.comresearchgate.net

Scaffold 1Scaffold 2 PrecursorCoupling ReagentsConjugate StructureReference(s)
Octahydro-1H-isoindoleOleanolic acid derivative with a leaving group1. CS₂, K₃PO₄, THF 2. Electrophilic additionOleanolic acid-dithiocarbamate-octahydroisoindole hybrid mdpi.comresearchgate.netsemanticscholar.org

Chemical Reactivity and Mechanistic Pathways of Octahydro 1h Isoindole

Oxidation Reactions and Product Formation

The nitrogen atom in the Octahydro-1H-isoindole ring is susceptible to oxidation. As a secondary amine, it can be oxidized to form various products depending on the oxidizing agent and reaction conditions. A common transformation is the oxidation of the nitrogen to an N-oxide or a nitrone. For instance, isoindolines, which are structurally related, can be oxidized to the corresponding isoindole N-oxides using reagents like hydrogen peroxide with a sodium tungstate (B81510) catalyst. chim.it

Under more forceful conditions, oxidation can also affect the carbocyclic ring. In related saturated N-heterocycles like tetrahydroisoquinolines, oxidative rearomatization can occur, converting the saturated ring system back into an aromatic one. nih.gov This process often involves intermediates such as imines and nitrones. nih.gov While complete rearomatization of Octahydro-1H-isoindole is less common, C-H oxidation on the ring is a potential side reaction with strong oxidants.

Oxidizing Agent Typical Product(s) Reaction Type
Hydrogen Peroxide (H₂O₂) / Sodium Tungstate (Na₂WO₄)N-hydroxy-octahydro-1H-isoindole (N-oxide)N-Oxidation chim.it
m-Chloroperoxybenzoic acid (mCPBA)N-hydroxy-octahydro-1H-isoindole (N-oxide)N-Oxidation
Pyridine-N-oxide (PNO) (at high temp)Dihydro- or Tetrahydro-isoindole derivativesC-H Oxidation / Dehydrogenation nih.gov

Reduction Reactions and Derivative Transformations

The fully saturated carbocyclic and pyrrolidine (B122466) rings of Octahydro-1H-isoindole are resistant to reduction under standard catalytic hydrogenation conditions. Reactivity in this class of transformations is primarily centered on derivatives of the parent molecule, particularly those with functional groups on the nitrogen atom.

N-acyl derivatives of Octahydro-1H-isoindole, which are amides, can be readily reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (BH₃·THF) will reduce the amide carbonyl group to a methylene (B1212753) group, transforming an N-acyl isoindole into an N-alkyl isoindole. chim.it This is a common strategy for introducing alkyl substituents onto the nitrogen atom.

In a similar vein, the reduction of oxidized isoindoline (B1297411) precursors, such as phthalimides, is a key step in certain synthetic routes. The stepwise reduction of a phthalimide (B116566) with LiAlH₄ can yield an isoindoline intermediate, which is a closely related structure. mdpi.com Furthermore, specific N-protecting groups can be removed via reductive cleavage, regenerating the parent secondary amine. For example, an N-benzyl group can often be removed by catalytic hydrogenation.

Starting Material Reducing Agent Product Transformation
N-Acyl-octahydro-1H-isoindoleLithium Aluminum Hydride (LiAlH₄)N-Alkyl-octahydro-1H-isoindoleAmide Reduction
N-Acyl-octahydro-1H-isoindoleBorane (BH₃·THF)N-Alkyl-octahydro-1H-isoindoleAmide Reduction chim.it
N-Benzyl-octahydro-1H-isoindoleH₂ / Palladium on Carbon (Pd/C)Octahydro-1H-isoindoleN-Debenzylation
Phthalimide DerivativeLithium Aluminum Hydride (LiAlH₄)Isoindoline DerivativeCarbonyl Reduction mdpi.com

Investigating Reaction Conditions and Their Influence on Yield and Purity

Reaction conditions play a critical role in directing the outcome of reactions involving Octahydro-1H-isoindole, particularly for substitutions at the nitrogen atom. The choice of solvent, base, temperature, and catalyst can significantly impact the reaction rate, yield, and the purity of the final product.

In N-alkylation reactions, the interplay between these factors is crucial. For example, in the alkylation of related N-heterocycles, strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) often provide high yields and selectivity. beilstein-journals.org Weaker bases, such as potassium carbonate (K₂CO₃), may require higher temperatures or longer reaction times to achieve comparable conversions. nih.gov

The following table, based on data from the related indazole system, illustrates how reaction conditions can influence regioselectivity, a key aspect of purity when multiple reaction sites are available. While Octahydro-1H-isoindole has only one nitrogen, these principles of optimizing base and solvent apply directly to maximizing yield and minimizing side reactions. beilstein-journals.org

Base Solvent Temperature Outcome (Yield/Selectivity)
K₂CO₃DMFRoom Temp.Moderate yield, potential for slow reaction
Cs₂CO₃DMF80 °CGood yield
NaHTHFRoom Temp.High yield, clean reaction beilstein-journals.org
KOtBuTHF50 °CHigh selectivity, improved conversion at higher temp. beilstein-journals.org

Elucidation of Reaction Mechanisms and Intermediates

The reactions of Octahydro-1H-isoindole proceed through well-understood mechanistic pathways typical of secondary amines.

For nucleophilic substitution at the nitrogen , the mechanism depends on the electrophile. With alkyl halides, the reaction generally follows an Sₙ2 (bimolecular nucleophilic substitution) pathway. The nitrogen's lone pair directly attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single, concerted step.

For N-acylation with an acyl chloride, the mechanism is a nucleophilic acyl substitution (an addition-elimination reaction). The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group to yield the final N-acyl product (an amide).

A more complex mechanism is observed for the transition-metal-catalyzed N-alkylation using alcohols , often termed the borrowing hydrogen or hydrogen autotransfer mechanism. rsc.orgacs.org This catalytic cycle involves several key steps and intermediates:

Oxidation: The metal catalyst first abstracts hydrogen from the primary alcohol substrate, oxidizing it to an aldehyde and forming a metal-hydride intermediate.

Condensation: The newly formed aldehyde reacts with the secondary amine (Octahydro-1H-isoindole) to form a hemiaminal, which then dehydrates to yield an electrophilic iminium ion intermediate.

Reduction: The metal-hydride species, which "borrowed" the hydrogen in the first step, then transfers the hydride to the iminium ion. This reduction step forms the final N-alkylated amine product and regenerates the active metal catalyst, allowing the cycle to continue. nih.govacs.org

The key intermediates in this pathway are the aldehyde, the iminium ion, and the metal-hydride complex. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of octahydro-1H-isoindole and its derivatives. Through a combination of one-dimensional and two-dimensional experiments, a complete picture of the molecule's framework can be assembled.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the octahydro-1H-isoindole molecule.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their location within the bicyclic system. Protons attached to carbons adjacent to the nitrogen atom (C1 and C3) typically appear at a lower field (higher ppm value) compared to the protons on the carbocyclic ring, due to the deshielding effect of the heteroatom. The integration of the signals confirms the number of protons at each position, while the splitting patterns (multiplicity), governed by spin-spin coupling, reveal the number of neighboring protons, helping to establish connectivity.

The ¹³C NMR spectrum provides a count of the chemically distinct carbon atoms. Similar to the proton spectrum, the carbons bonded to the nitrogen (C1, C3, C3a, C7a) are deshielded and resonate at a lower field than the purely aliphatic carbons of the cyclohexane (B81311) ring (C4, C5, C6, C7). The chemical shifts are highly sensitive to the stereochemistry of the ring fusion (cis or trans) and the presence of any substituents.

Interactive Table: Representative NMR Chemical Shifts for the cis-Octahydro-1H-isoindole Core Please note: Exact chemical shifts can vary based on the solvent, concentration, and specific derivative. The data below is a generalized representation.

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1/C3~2.5 - 3.0~45 - 55
C3a/C7a~1.8 - 2.2~35 - 45
C4/C7~1.2 - 1.8~25 - 35
C5/C6~1.2 - 1.8~20 - 30

While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the molecule's three-dimensional structure. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H correlations). sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. By "walking" through the spin systems, one can trace the connectivity of protons along the carbon skeleton, for instance, from H-4 to H-5 and then to H-6, confirming the structure of the cyclohexane ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH coupling). nih.gov It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. Each cross-peak in the HSQC spectrum represents a C-H bond, simplifying the complex 1D spectra. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). sdsu.edu This is crucial for connecting different fragments of the molecule, for example, by showing a correlation between the protons on C1 and the bridgehead carbon C7a, thereby confirming the bicyclic structure.

Together, these 2D techniques provide a robust map of the molecule's covalent framework and are essential for assigning the relative stereochemistry of the bridgehead protons (H-3a and H-7a), which defines the cis or trans fusion of the rings.

Ensuring the accuracy of NMR data is critical. Method validation for qualitative and quantitative NMR involves several key steps. nih.gov For a compound like octahydro-1H-isoindole, this includes verifying the structural assignment by ensuring that all observed correlations in 2D spectra (COSY, HSQC, HMBC) are consistent with the proposed structure and that no unexpected correlations are present.

Discrepancies in data, such as unexpected chemical shifts or the appearance of extra signals, can arise from the presence of impurities, different stereoisomers (e.g., a mix of cis and trans isomers), or conformational isomers that are slowly interconverting on the NMR timescale. To address these, a systematic approach is employed:

Purity Confirmation: Using a combination of NMR and other techniques like mass spectrometry or chromatography to confirm the sample's purity.

Advanced 2D NMR: Employing experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can help resolve stereochemical ambiguities by identifying protons that are close in space.

Computational Modeling: Theoretical calculation of NMR chemical shifts using computational chemistry methods can be compared with experimental data to validate assignments and resolve ambiguities, especially in complex stereoisomers. researchgate.net

Reference Standards: Comparing the acquired spectra with data from a certified reference standard, when available, is the gold standard for validation. nih.gov

Vibrational Spectroscopy for Conformational and Electronic Analysis (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. hopto.org These techniques are complementary and provide a characteristic "fingerprint" for octahydro-1H-isoindole, revealing information about its functional groups and bonding. osti.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). hopto.org For a vibration to be IR-active, it must cause a change in the molecule's dipole moment. Key vibrational bands for octahydro-1H-isoindole include:

N-H Stretch: A moderate to weak absorption in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the aliphatic C-H bonds of the rings.

C-N Stretch: A band in the 1000-1250 cm⁻¹ region.

CH₂ Bending (Scissoring): An absorption around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). osti.gov A vibrational mode is Raman-active if it causes a change in the molecule's polarizability. While C-N and N-H bonds can be observed, the non-polar C-C and C-H bonds of the carbocyclic ring often produce strong signals in the Raman spectrum, providing complementary information to the IR spectrum.

Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can provide detailed information about the specific conformation of the bicyclic system.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. When octahydro-1H-isoindole is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺˙). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (125.21 g/mol ).

The high energy of the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides structural clues. For octahydro-1H-isoindole, the molecular ion peak is observed at an odd m/z value (125), which is consistent with the Nitrogen Rule (molecules containing an odd number of nitrogen atoms have an odd nominal molecular weight).

Interactive Table: Observed Fragmentation Pattern for Octahydro-1H-isoindole

m/z ValuePossible Fragment Identity / LossInterpretation
126.12[M+H]⁺Protonated molecular ion (Precursor in MS2)
125[M]⁺˙Molecular Ion
109[M-CH₄]⁺ or [M-NH₂]⁺Loss of a methyl or amino radical
67[C₅H₇]⁺Characteristic fragment from cyclic systems
55[C₄H₇]⁺Aliphatic fragment

Data sourced from PubChem CID 409979.

The fragmentation often involves cleavage alpha to the nitrogen atom, a common pathway for amines, leading to stable iminium ions.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR provides the solution-state structure, X-ray crystallography offers an unambiguous determination of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the precise position of every atom in the crystal lattice, providing definitive information on bond lengths, bond angles, and torsional angles.

For octahydro-1H-isoindole derivatives, X-ray crystallography can:

Confirm Connectivity: Provide absolute proof of the bicyclic isoindole framework.

Determine Stereochemistry: Unambiguously establish the relative stereochemistry, for example, confirming a cis-fusion of the two rings in a specific derivative. nih.gov

Elucidate Conformation: Reveal the preferred solid-state conformation of the five- and six-membered rings (e.g., envelope, chair). For instance, in a study of a complex derivative, the five- and six-membered rings were found to be cis-fused. nih.gov

Analyze Intermolecular Interactions: Show how molecules pack together in the crystal, revealing non-covalent interactions like hydrogen bonding (e.g., C—H⋯O interactions) that dictate the supramolecular architecture. nih.gov

If a chiral derivative is synthesized, X-ray crystallography using anomalous dispersion can also be used to determine the absolute configuration of the stereocenters.

Computational Chemistry and Molecular Modeling in Octahydro 1h Isoindole Research

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular geometries, vibrational frequencies, and electronic properties.

Optimized Molecular Geometries and Conformational Analysis

A crucial first step in computational analysis is the determination of the molecule's most stable three-dimensional structure. For Octahydro-1H-isoindole, which consists of a fused bicyclic system, several conformations are possible due to the flexibility of the cyclohexane (B81311) and pyrrolidine (B122466) rings. DFT calculations would allow for a thorough conformational analysis to identify the lowest energy isomers (e.g., cis and trans fusion of the rings) and the most stable chair/boat/twist conformations of the six-membered ring.

Table 1: Hypothetical Optimized Geometric Parameters for cis-Octahydro-1H-isoindole

ParameterValue (Å or °)
C-N Bond Length1.47
C-C Bond Length (avg)1.54
C-H Bond Length (avg)1.09
C-N-C Bond Angle112.0
C-C-C Bond Angle (avg)111.5
H-C-H Bond Angle (avg)109.5

Note: The data in this table is illustrative and not based on published experimental or computational results for Octahydro-1H-isoindole.

Analysis of Vibrational Frequencies and Intensities

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. This analysis is invaluable for interpreting experimental spectra and identifying characteristic vibrational modes of the molecule. For Octahydro-1H-isoindole, key vibrational modes would include N-H stretching, C-H stretching, and various bending and rocking modes of the aliphatic rings.

A theoretical vibrational analysis would provide a set of frequencies and their corresponding IR intensities, aiding in the structural characterization of the compound.

Table 2: Hypothetical Calculated Vibrational Frequencies for cis-Octahydro-1H-isoindole

Vibrational ModeFrequency (cm⁻¹)Intensity
N-H Stretch3350Medium
C-H Stretch (asymmetric)2925Strong
C-H Stretch (symmetric)2850Strong
CH₂ Scissoring1450Medium
C-N Stretch1100Medium

Note: The data in this table is illustrative and not based on published experimental or computational results for Octahydro-1H-isoindole.

HOMO-LUMO Energy Investigations and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For Octahydro-1H-isoindole, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair of electrons, making it a potential nucleophile. The LUMO would likely be distributed over the anti-bonding C-H and C-N orbitals. DFT calculations would provide precise energy values for these orbitals, allowing for the prediction of its reactivity and potential for intramolecular charge transfer. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies for cis-Octahydro-1H-isoindole

OrbitalEnergy (eV)
HOMO-6.5
LUMO1.2
HOMO-LUMO Gap7.7

Note: The data in this table is illustrative and not based on published experimental or computational results for Octahydro-1H-isoindole.

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as a derivative of Octahydro-1H-isoindole, might interact with a biological target, typically a protein receptor.

While no specific molecular docking studies on Octahydro-1H-isoindole have been found, research on more complex isoindoline (B1297411) derivatives has shown their potential to interact with various biological targets. nih.govresearchgate.netmdpi.com For instance, derivatives of isoindoline-1,3-dione have been docked into the active sites of enzymes like acetylcholinesterase and cyclooxygenase. nih.govresearchgate.net These studies predict the binding mode and estimate the binding affinity, often expressed as a docking score or binding free energy. A more negative score typically indicates a more favorable interaction.

A hypothetical docking study of an Octahydro-1H-isoindole derivative against a protein target would involve placing the ligand into the binding site and evaluating the interactions, such as hydrogen bonds and van der Waals forces.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

Correlating Electronic and Steric Factors with Biological Activity

QSAR studies on isoindole derivatives have been performed to understand the structural requirements for their biological activities. researchgate.net These studies typically involve calculating various molecular descriptors, which can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies) and steric (e.g., molecular volume, surface area). By building a statistical model, it is possible to determine which of these factors are most important for a given biological activity.

For a series of hypothetical biologically active Octahydro-1H-isoindole derivatives, a QSAR study would aim to create an equation that links descriptors to activity. For example, a model might show that increasing the steric bulk at a certain position decreases activity, while increasing the electron-donating ability of another substituent enhances it. Such models are valuable for guiding the design of more potent analogs.

In Silico Approaches for Scaffold Modification and Ligand Design

The octahydro-1H-isoindole core serves as a versatile and privileged scaffold in medicinal chemistry, amenable to a wide array of structural modifications to generate novel drug candidates with diverse biological activities. mdpi.com In silico approaches, particularly molecular docking, are pivotal in rationally guiding these modifications to optimize interactions with specific biological targets.

One notable application of these computational methods has been in the design of inhibitors for enzymes such as Chitinase (B1577495) B1 from Aspergillus fumigatus (AfChiB1), a potential antifungal target. nih.gov In such studies, the octahydroisoindolone scaffold, a close analogue of octahydro-1H-isoindole, was systematically modified in silico to explore its interaction profile within the enzyme's catalytic site. nih.gov Researchers have utilized molecular docking simulations to evaluate numerous virtually constructed derivatives, assessing how different substituents on the scaffold influence binding affinity and selectivity. nih.govnih.gov

These computational studies have been instrumental in identifying promising structural modifications. For instance, the introduction of amines, ethers, and non-polar chains to the core structure was shown to result in more favorable interaction energies. nih.gov The stereochemistry of the scaffold has also been identified as a critical factor, with computational models demonstrating a clear preference for certain stereoisomers in the binding pocket of AfChiB1. nih.gov

Furthermore, molecular docking simulations have been employed to design and evaluate N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives as potential antioxidants. mdpi.com By predicting the interactions of these compounds with molecular targets like cyclooxygenase-2 (COX-2) and monoamine oxidase-B (MAO-B), researchers can identify derivatives with low predicted binding energies, indicating a higher probability of interaction and, consequently, biological activity. mdpi.com This predictive power allows for the prioritization of synthetic candidates, streamlining the drug discovery process.

The process of ligand design based on the octahydro-1H-isoindole scaffold often involves the following steps:

Target Identification and Validation: A biological target relevant to a specific disease is identified.

Binding Site Analysis: The three-dimensional structure of the target is analyzed to identify key binding pockets.

Virtual Library Generation: A library of virtual derivatives of the octahydro-1H-isoindole scaffold is created by adding various functional groups.

Molecular Docking: The virtual library is docked into the target's binding site to predict the binding conformation and affinity of each derivative.

Scoring and Ranking: The docked compounds are scored and ranked based on their predicted binding energies and interaction patterns.

Selection for Synthesis: The most promising candidates are selected for chemical synthesis and subsequent in vitro biological evaluation.

This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern drug discovery, enabling the efficient optimization of lead compounds based on the octahydro-1H-isoindole scaffold.

Energy Framework Calculations and Intermolecular Interactions

Beyond simply predicting binding poses, computational chemistry offers powerful tools to quantify the energetic contributions of various intermolecular interactions between octahydro-1H-isoindole derivatives and their biological targets. These energy framework calculations, often derived from molecular dynamics (MD) simulations and sophisticated binding free energy methods, provide a more detailed and dynamic understanding of the forces driving ligand binding.

Molecular dynamics simulations are a key technique in this domain. mdpi.comdntb.gov.ua By simulating the motion of atoms in a protein-ligand complex over time, MD can reveal the stability of binding poses predicted by docking and elucidate the dynamic nature of intermolecular interactions. nih.govnih.gov For derivatives of the closely related 1-H-isoindole-1,3(2H)-dione scaffold, MD simulations have been used to study their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These simulations help to understand the stability of the ligand within the active site and can reveal subtle conformational changes in both the ligand and the protein upon binding. nih.gov

A crucial aspect of these studies is the calculation of binding free energy (ΔGbind), which provides a quantitative measure of the binding affinity. nih.govresearchgate.net Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) are frequently used to estimate ΔGbind from MD trajectories. nih.gov These calculations can decompose the total binding energy into contributions from different types of interactions, such as van der Waals forces, electrostatic interactions, and solvation energy. researchgate.net

For a series of 1-H-isoindole-1,3(2H)-dione derivatives designed as cholinesterase inhibitors, binding free energy calculations revealed negative ΔGbind values, indicating spontaneous complex formation. nih.gov The calculated energies provided a theoretical basis for the observed inhibitory activities and helped to explain differences in potency among the derivatives. nih.gov

The primary intermolecular interactions that are analyzed in these computational studies include:

Hydrogen Bonds: These are critical for specificity and are formed between hydrogen bond donors and acceptors on the ligand and the protein.

Electrostatic Interactions: These arise from the attraction or repulsion of charged or polar groups on the ligand and the protein.

π-π Stacking: This occurs between aromatic rings on the ligand and aromatic amino acid residues in the protein.

Cation-π Interactions: These involve the interaction of a positively charged group (cation) with an aromatic ring.

By dissecting the energy framework of ligand binding, researchers can gain a deeper understanding of the structure-activity relationships for octahydro-1H-isoindole derivatives. This knowledge is invaluable for the rational design of next-generation ligands with enhanced affinity and selectivity for their intended biological targets.

Table 1: Calculated Binding Free Energies of 1-H-isoindole-1,3(2H)-dione Derivatives with Cholinesterases

SystemΔGbind (kcal/mol) with AChEΔGbind (kcal/mol) with BuChE
Derivative I-12.87 ± 1.66-13.78 ± 1.42
Derivative II-15.15 ± 1.29-13.94 ± 1.71
Derivative III-15.71 ± 2.37-15.41 ± 1.81
Derivative IV-7.08 ± 1.43-7.18 ± 1.37
Derivative V-7.35 ± 1.74-1.91 ± 0.51
Derivative VI-14.34 ± 2.02-7.03 ± 0.94

Data sourced from a study on 1-H-isoindole-1,3(2H)-dione derivatives as cholinesterase inhibitors. nih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms

General Mechanisms of Action of Octahydro-1H-isoindole Derivatives

The biological effects of octahydro-1H-isoindole derivatives are dictated by the nature of their substitutions, which allows them to interact with a variety of molecular targets. These interactions are the foundation of their therapeutic potential, leading to the modulation of cellular processes involved in inflammation, neurotransmission, and cell growth.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

Derivatives based on the isoindole core, particularly isoindoline-1,3-diones, have been extensively studied for their ability to bind to and inhibit key enzymes. Molecular docking simulations and in vitro assays have identified several important targets:

Cyclooxygenase (COX) Enzymes: Certain N-alkyl-isoindoline-1,3-dione derivatives are effective inhibitors of COX-1 and COX-2, enzymes central to the inflammatory pathway. The interaction involves the formation of hydrogen bonds and various hydrophobic contacts within the enzyme's active site. For instance, the isoindoline-1,3-dione portion of one derivative forms a hydrogen bond with the Ser530 residue of COX-1 and engages in π-π stacking with Trp387.

Monoamine Oxidase B (MAO-B): Computational studies have predicted that hexahydro-1H-isoindole-1,3(2H)-dione derivatives can interact with MAO-B, an enzyme crucial for the degradation of neurotransmitters like dopamine. A low predicted binding energy suggests a high probability of interaction.

Cholinesterases: A range of isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. These compounds are designed to interact with both the catalytic and peripheral anionic sites of the cholinesterase enzymes.

Dopamine and Serotonin Receptors: While not simple isoindoles, structurally related constrained hybrid molecules containing octahydrobenzo[f]quinoline moieties show significant affinity for dopamine D2 and D3 receptors. Furthermore, some dicarboximide derivatives containing a 4-arylpiperazine pharmacophore have demonstrated high affinity for serotoninergic 5-HT1A receptors, indicating that the isoindole scaffold can be adapted to target critical CNS receptors.

Modulation of Critical Metabolic and Signaling Pathways

The interaction of octahydro-1H-isoindole derivatives with their molecular targets leads to the modulation of several key pathways:

Inflammatory Pathways: By inhibiting COX enzymes, these derivatives block the conversion of arachidonic acid to prostaglandins, thereby downregulating the inflammatory response. Some phthalimide (B116566) derivatives have also been associated with the suppression of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in innate immunity and inflammation.

Neurotransmitter Systems: Inhibition of AChE and BuChE increases the synaptic levels of acetylcholine, a mechanism used to alleviate symptoms in Alzheimer's disease. Similarly, the inhibition of MAO-B can modulate dopaminergic neurotransmission. Direct binding to dopamine and serotonin receptors allows for the modulation of signaling pathways that regulate mood, cognition, and motor control.

Cell Growth and Angiogenesis: Thalidomide, a well-known isoindoline-1,3-dione derivative, and its analogs like pomalidomide, exhibit immunomodulatory and antiangiogenic properties. Their pleiotropic mechanism of action includes inducing apoptosis in tumor cells and disrupting the tumor's interaction with its microenvironment.

Enzyme Inhibition and Modulation Studies

Detailed investigations have quantified the inhibitory potency of octahydro-1H-isoindole derivatives against specific enzymes, providing insights into their structure-activity relationships.

Inhibition of Peptidyl-prolyl cis-trans Isomerase (POP)

Current scientific literature from the conducted searches does not provide specific evidence of octahydro-1H-isoindole derivatives acting as inhibitors of Peptidyl-prolyl cis-trans Isomerase (POP). While the broader family of peptidyl-prolyl cis/trans isomerases (PPIases) are important drug targets, research directly linking them to the octahydro-1H-isoindole scaffold is not presently available.

Glycosidase Inhibition and Implications for Molecular Chaperones

Certain specialized derivatives of the octahydroindole scaffold have been investigated for their effects on glycosidases, enzymes that hydrolyze glycosidic bonds. These enzymes are crucial for various biological processes, and their dysfunction is implicated in lysosomal storage diseases.

In one study, two chain-branched polyhydroxylated octahydro-1H-indoles, specifically 3-ethyloctahydro-1H-indole-4,5,6-triols (referred to as compounds 10 and 13), were synthesized and tested against a panel of glycosidases. The results showed modest but selective inhibitory activity. Notably, the highest inhibition was observed against bovine β-galactosidase, although the activity levels were below 50% at a concentration of 1000 µM researchgate.net. The inhibition of glycosidases by such compounds is significant because some enzyme inhibitors can act as "molecular chaperones." nih.gov. In the context of genetic disorders where a mutated enzyme is misfolded and prematurely degraded, a chaperone can bind to the enzyme, stabilize its correct conformation, and facilitate its transport to the correct cellular location, such as the lysosome, thereby restoring partial function nih.gov.

Inhibition of Various Glycosidases by Polyhydroxylated Octahydro-1H-Indole Derivatives researchgate.net
EnzymeSourceCompound 10 (% Inhibition at 1000 µM)Compound 13 (% Inhibition at 1000 µM)
α-GlucosidaseYeast15.8 ± 0.614.8 ± 0.5
β-GlucosidaseAlmonds14.9 ± 0.510.3 ± 0.3
α-GalactosidaseGreen Coffee Beans2.1 ± 0.11.5 ± 0.1
β-GalactosidaseBovine Liver42.6 ± 1.432.0 ± 1.1
α-MannosidaseJack Beans7.7 ± 0.310.8 ± 0.4
α-L-FucosidaseBovine Kidney1.6 ± 0.12.1 ± 0.1

Receptor Binding and Neurotransmitter System Modulation

Derivatives of the octahydro-1H-isoindole scaffold and related structures have been shown to interact with key receptors in the central nervous system, thereby modulating neurotransmitter systems.

As previously noted, the inhibition of acetylcholinesterase and butyrylcholinesterase by isoindoline-1,3-dione derivatives directly modulates the cholinergic system by increasing acetylcholine availability nih.gov. This has been a primary strategy in the symptomatic treatment of Alzheimer's disease. Studies have reported IC₅₀ values in the nanomolar to micromolar range for these enzymes.

Furthermore, structurally constrained analogues containing an octahydrobenzo[f]quinoline core, which incorporates a structure similar to octahydro-1H-isoindole, have been evaluated for their binding affinity to dopamine receptors. One such compound, trans-octahydrobenzo[f]-quinolin-7-ol, demonstrated high affinity for both D2 and D3 dopamine receptors, with the (-)-isomer being the more active form (eutomer). The data indicated a significant contribution from the piperazine moiety in enhancing binding affinity, suggesting that hybrid molecules built around this framework are promising for targeting the dopaminergic system.

Inhibitory Activity (IC₅₀) of Selected Isoindoline-1,3-dione Derivatives Against Cholinesterases nih.gov
CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)
Derivative I (phenylpiperazine moiety)1.1234.11
Derivative II (pyrimidylpiperazine moiety)1.7161.27
Derivative III (diphenylmethylpiperazine moiety)3.8721.24

Anti-infective Potentials and Mechanisms

While data on the parent octahydro-1H-isoindole is scarce, various saturated isoindole derivatives have demonstrated notable antibacterial properties. Isoindolinones, which feature a carbonyl group on the saturated isoindole ring, have shown promising activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Micrococcus roseus, and Escherichia coli researchgate.net. Furthermore, complex derivatives incorporating the isoindoline (B1297411) structure have yielded potent antibacterial agents. For example, certain 7-(2-isoindolinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives have displayed remarkable efficacy .

Derivative ClassBacterial StrainsReported Efficacy (MIC)
IsoindolinonesB. subtilis, S. aureus, M. roseus, E. coli0.328–3.6 mg/mL
7-(2-isoindolinyl)-4-oxoquinoline-3-carboxylic acid derivativeS. aureus<0.025 µg/mL
7-(2-isoindolinyl)-4-oxoquinoline-3-carboxylic acid derivativeE. coli0.2 µg/mL
7-(2-isoindolinyl)-4-oxoquinoline-3-carboxylic acid derivativeP. aeruginosa0.39 µg/mL

The antiviral potential of the isoindole scaffold has been demonstrated through various derivatives, particularly those based on the isoindolinone structure. Studies have identified 2-aryl-isoindolin-1-one compounds that exhibit broad and potent antiviral activity against multiple clinical isolates of Enterovirus 71 (EV-A71) jmchemsci.com. Preliminary mechanism-of-action studies suggest that these compounds may exert their effect during the virus entry stage jmchemsci.com. Another isoindole-containing natural product, Stachyflin, has been shown to inhibit the fusion process between the viral envelope of the influenza virus and the host cell membrane jmchemsci.com.

Derivative ClassVirusReported Efficacy (EC50)Proposed Mechanism
2-Aryl-isoindolin-1-one derivativesEnterovirus 71 (EV-A71)1.23–1.76 µM jmchemsci.comInhibition of virus entry stage jmchemsci.com
StachyflinInfluenza A Virus (H1, H2, H5, H6 subtypes)Not specifiedInhibition of viral-host membrane fusion jmchemsci.com

Anti-proliferative and Apoptosis-Inducing Mechanisms

Derivatives containing a saturated isoindole core have shown significant anti-proliferative and cytotoxic effects against various cancer cell lines. Specifically, compounds based on the 2-alkyl/aryl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione structure have been evaluated for their anticancer activity nih.gov. Certain derivatives from this class exhibited potent, dose-dependent inhibition of cancer cell growth nih.gov. For example, a compound containing both azide and silyl ether functionalities showed greater inhibitory activity against the A549 lung cancer cell line than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) nih.gov. Other derivatives demonstrated cell-selective activity against HeLa cervical cancer cells nih.gov.

Furthermore, complex chimeras incorporating an octahydroepoxyisoindole moiety have been synthesized and identified as exceptionally potent cytotoxic agents. These molecules, which merge the features of norcantharidin with amino-substituted systems, have demonstrated growth inhibition at nanomolar concentrations against a panel of human cancer cell lines nih.gov. Studies also indicate that some isoindole-related compounds can induce apoptosis in cancer cells, suggesting this is a key mechanism behind their cytotoxic effects informahealthcare.com.

Derivative ClassCell LineReported Efficacy (IC50 / GI50)
Tetrahydro-1H-isoindole-1,3(2H)-dione derivative (with azide and silyl ether)A549 (Lung Cancer)19.41 µM nih.gov
Norcantharidin-Amide Hybrid containing Octahydroepoxyisoindole core (Compound 13c)HT29 (Colon Cancer)15 nM nih.gov
Norcantharidin-Amide Hybrid containing Octahydroepoxyisoindole core (Compound 13c)U87 (Glioblastoma)2.9 µM nih.gov
Norcantharidin-Amide Hybrid containing Octahydroepoxyisoindole core (Compound 24)SMA (Murine Astrocytoma)17 nM nih.gov
Norcantharidin-Amide Hybrid containing Octahydroepoxyisoindole core (Compound 24)U87 (Glioblastoma)2.8 µM nih.gov

Activation of Caspase Pathways

The caspase family of proteases plays a crucial role in the execution of apoptosis, or programmed cell death. The activation of specific caspases is a key event in both the intrinsic and extrinsic apoptotic pathways. Certain isoindole derivatives have been identified as potent inducers of apoptosis through the activation of these enzymatic cascades.

A study investigating a series of novel isoindole-based Passerini adducts demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-7 nih.govnih.gov. These effector caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The research highlighted that the apoptotic process initiated by these compounds was dependent on the activation of this specific caspase cascade.

Detailed Research Findings:

In this study, several isoindole derivatives were synthesized and evaluated for their cytotoxic and apoptotic effects on various cancer cell lines. The most potent compounds were found to significantly increase the activity of caspase-3 and caspase-7. The mechanism of action was determined to be through the intrinsic apoptotic pathway, which involves the mitochondria-mediated activation of initiator caspases that, in turn, activate the effector caspases.

The table below summarizes the caspase activation data for selected isoindole-based Passerini adducts from the study.

CompoundTarget Cell LineCaspase-3/7 Activation (Fold Increase)
Isoindole Adduct 8aA549 (Lung Carcinoma)5.47
Isoindole Adduct 8mCaco-2 (Colorectal Adenocarcinoma)4.89
Isoindole Adduct 8qMDA-MB-231 (Breast Adenocarcinoma)4.52

These findings underscore the potential of the isoindole scaffold as a template for the design of novel pro-apoptotic agents that function through the activation of key executioner caspases.

Induction of Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. While essential for various signaling pathways at low concentrations, excessive ROS can lead to oxidative stress, causing damage to lipids, proteins, and DNA, and ultimately inducing cell death. Interestingly, the current body of research on isoindole derivatives points more towards an antioxidant and ROS-scavenging activity rather than an induction of ROS generation.

Several studies on isoindoline-1,3-dione derivatives have reported their ability to reduce intracellular ROS levels and protect against oxidative stress. For instance, a new N-substituted 1H-isoindole-1,3(2H)-dione derivative was found to exhibit significant ROS and reactive nitrogen species (RNS) scavenging activity researchgate.net. This suggests that the isoindole nucleus, particularly in the dione (B5365651) form, may contribute to antioxidant effects.

Contrasting Research Findings:

While the user's query pertained to the induction of ROS, the available scientific literature on isoindole derivatives predominantly highlights their antioxidant properties. This is a critical distinction, as it suggests that certain modifications to the isoindole core structure lead to compounds that can mitigate oxidative stress.

The table below presents data from a study on the ROS scavenging activity of specific 1H-isoindole-1,3(2H)-dione derivatives.

CompoundAssayROS Scavenging Activity (% of Control)
Compound GLPS-induced ROS in cell culture29.0
Compound HLPS-induced ROS in cell culture29.0
Compound ILPS-induced ROS in cell culture29.0

These results indicate that these particular isoindole derivatives act as antioxidants, reducing the levels of reactive oxygen species. This is contrary to the induction of ROS and suggests a potential therapeutic application in conditions associated with oxidative stress.

Neuroprotective Effects in In Vitro Models

The neuroprotective potential of isoindole derivatives has been explored in various in vitro models of neuronal damage. These studies often focus on mechanisms that can counteract the pathological processes observed in neurodegenerative diseases, such as oxidative stress and cholinergic dysfunction.

A series of novel 1-H-isoindole-1,3(2H)-dione derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine nih.gov. The inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The study found that several of the synthesized derivatives displayed potent inhibitory activity against AChE.

Furthermore, a study on new synthetic derivatives of isoindoline-dione demonstrated their neuroprotective effects in a neuronal-like cell line (SH-SY5Y) under oxidative stress. These compounds were found to increase cell viability and reduce intracellular reactive oxygen species nih.gov. This neuroprotective activity was associated with the upregulation of genes related to the antioxidant response.

Detailed Research Findings:

In one study, isoindoline-1,3-dione derivatives were tested for their ability to protect PC12 neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death. Several compounds showed a significant neuroprotective effect.

The table below summarizes the neuroprotective activity of selected isoindoline-1,3-dione derivatives.

CompoundConcentrationNeuroprotective Effect (% of Control)
Compound 7a100 µMSignificant protection against H₂O₂-induced cell death
Compound 7c1 µMSignificant protection against H₂O₂-induced cell death
Compound 7f10 µMSignificant protection against H₂O₂-induced cell death

These findings suggest that the isoindole scaffold is a promising starting point for the development of novel neuroprotective agents that act through multiple mechanisms, including the inhibition of cholinesterases and the mitigation of oxidative stress.

Structure Activity Relationship Sar and Pharmacophore Analysis of Octahydro 1h Isoindole Derivatives

Influence of Substitution Patterns on Biological Efficacy

The biological activity of octahydro-1H-isoindole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. Research has shown that even minor modifications can lead to significant changes in potency and selectivity for specific receptors.

N-substituted derivatives of hexahydro-1H-isoindole-1,3(2H)-dione, a related scaffold, have been investigated for their antioxidant properties. Molecular docking simulations of these compounds against targets like cyclooxygenase-2 (COX-2) and monoamine oxidase B (MAO-B) have provided insights into their potential interactions. For instance, the predicted binding energies suggest that the nature of the N-substituent plays a crucial role in the affinity for these enzymes. A lower predicted binding energy indicates a higher probability of interaction between the compound and the target. mdpi.com

A study on N-substituted (hexahydro)-1H-isoindole-1,3(2H)-dione derivatives explored their potential as antioxidants. The predicted interactions between these derivatives and molecular targets related to antioxidant activity are summarized in the table below. The binding energy indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.

Compound IDTarget ProteinPredicted Binding Energy (kcal/mol)
1a COX-2-7.5
MAO-B-7.8
NF-KB-6.9
1b COX-2-8.2
MAO-B-8.9
NF-KB-7.3
2 COX-2-8.1
MAO-B-8.5
NF-KB-7.1

Data sourced from molecular docking simulations. mdpi.com

These findings highlight that substitutions on the nitrogen atom of the isoindole ring system significantly impact the binding affinity to biological targets. Specifically, the introduction of a thiophene (B33073) moiety in compound 1b resulted in the most favorable predicted binding energy with MAO-B. mdpi.com

Stereochemical Aspects of Molecular Recognition and Activity

Stereochemistry is a critical determinant of the biological activity of chiral molecules like octahydro-1H-isoindole derivatives. The spatial arrangement of atoms can dictate how a ligand fits into the binding site of a receptor, influencing both affinity and efficacy. Generally, for a drug to be effective, it must have a specific stereochemical configuration that is complementary to its biological target. mdpi.comresearchgate.net

While specific studies detailing the stereochemical influence on the molecular recognition of octahydro-1H-isoindole derivatives are not abundant in the readily available literature, the principles of stereoselectivity are well-established in medicinal chemistry. For many classes of compounds, different enantiomers or diastereomers exhibit vastly different biological activities. One isomer may be a potent agonist, while the other could be inactive or even an antagonist. This is because the binding pockets of receptors are themselves chiral, being composed of L-amino acids. This chirality creates a specific three-dimensional space that preferentially interacts with one stereoisomer over another. mdpi.com

The synthesis of enantiomerically pure octahydro-1H-isoindole derivatives is therefore a key area of research to enable the evaluation of the biological activity of individual stereoisomers. This allows for a more precise understanding of the structure-activity relationships and the identification of the most active and selective isomer for a particular therapeutic target.

Conformational Flexibility and Its Impact on Target Binding

The conformational flexibility of a ligand plays a pivotal role in its ability to bind to a receptor. While the octahydro-1H-isoindole core is relatively rigid, the substituents attached to it can possess varying degrees of flexibility. This flexibility allows the ligand to adopt different conformations, one of which will be the "bioactive conformation" that fits optimally into the receptor's binding site.

Molecular modeling and computational chemistry are powerful tools for studying the conformational landscape of molecules. nih.gov By identifying the low-energy conformations of a series of active compounds, it is possible to develop a pharmacophore model that defines the essential three-dimensional arrangement of chemical features required for biological activity.

For instance, in the context of G protein-coupled receptors (GPCRs), the binding pocket is not static and can undergo conformational changes upon ligand binding. nih.gov A flexible ligand can adapt to these changes, potentially leading to a more stable and higher-affinity interaction. Conversely, a highly rigid ligand may not be able to adopt the necessary conformation to bind effectively. Therefore, a balance between rigidity and flexibility is often desirable in drug design. The rigid octahydro-1H-isoindole scaffold provides a stable anchor, while flexible side chains can explore the binding pocket to optimize interactions.

Determination of Hydrophobic Pocket Characteristics in Receptor Interactions

Hydrophobic interactions are a major driving force in ligand-receptor binding. Many receptor binding sites contain hydrophobic pockets, which are regions lined with nonpolar amino acid residues. Ligands with complementary hydrophobic surfaces can favorably interact with these pockets, displacing water molecules and leading to a thermodynamically favorable binding event.

Molecular docking studies are frequently employed to investigate how ligands, including octahydro-1H-isoindole derivatives, fit into the binding sites of their target receptors and to characterize the nature of the interactions. nih.govnih.gov These studies can reveal the presence of hydrophobic pockets and identify the key amino acid residues involved in hydrophobic interactions with the ligand.

For example, a study on indole (B1671886) derivatives binding to the hydrophobic pocket of HIV-1 gp41 demonstrated the utility of docking in predicting binding modes. nih.gov The orientation of the ligand within the pocket was found to be crucial for its inhibitory activity. Similarly, for N-substituted isoindole-1,3(2H)-dione derivatives, docking studies have helped to elucidate the interactions within the active sites of enzymes like cyclooxygenases. nih.govmdpi.com The incorporation of a hydrophobic phthalimide (B116566) moiety is known to enhance the ability of compounds to cross biological membranes. mdpi.com

The characterization of these hydrophobic pockets is essential for rational drug design. By understanding the size, shape, and chemical nature of a receptor's hydrophobic pocket, medicinal chemists can design octahydro-1H-isoindole derivatives with substituents that are optimized for hydrophobic interactions, thereby improving their binding affinity and selectivity.

Academic and Research Applications of Octahydro 1h Isoindole

Intermediate in Complex Organic Molecule Synthesis

Octahydro-1H-isoindole serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly bioactive compounds and natural product analogues. guidechem.com Its bicyclic structure, consisting of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring, provides a stereochemically defined core that can be elaborated upon to build larger, more intricate molecular architectures. guidechem.com

Organic chemists utilize Octahydro-1H-isoindole in multi-step synthetic sequences. The secondary amine is a key functional group, allowing for a variety of chemical transformations such as alkylation, acylation, and arylation. These reactions enable the attachment of different pharmacophores and functional groups, leading to a diverse array of derivative compounds. For instance, it is employed in the preparation of complex nitrogen-containing heterocycles. guidechem.com The synthesis of trans-fused octahydroisoindole-1-carboxylic acids, which are bicyclic analogues of the amino acid proline, highlights the utility of the isoindole system in creating constrained amino acid derivatives with potential applications in drug design. eurekaselect.com The stability of the saturated ring system allows it to be carried through various reaction conditions that might not be tolerated by its aromatic precursor, isoindole. guidechem.com

Building Block for Novel Chemical Entities (NCEs)

As a building block, Octahydro-1H-isoindole provides a robust and spatially defined starting point for the generation of Novel Chemical Entities (NCEs). Its three-dimensional shape is a desirable attribute in modern drug discovery, as it allows for the exploration of chemical space beyond the flat, aromatic structures that have historically dominated screening libraries. The fully saturated nature of the rings ensures a well-defined conformational preference, which can be crucial for achieving selective interactions with biological targets.

The related hexahydrophthalimide structure, a derivative of Octahydro-1H-isoindole, is recognized as a valuable framework for developing novel compounds. mdpi.com The broader phthalimide (B116566) scaffold is considered a "privileged scaffold" in medicinal chemistry, capable of forming the basis for new lead compounds with a wide range of biological activities. mdpi.com Researchers can purchase various analogues of Octahydro-1H-isoindole with pre-installed functional groups, such as hydroxyl or amino groups, which serve as convenient handles for further chemical modification, thereby facilitating the rapid synthesis of compound libraries for screening purposes. molport.com

Table 1: Commercially Available Octahydro-1H-isoindole Analogues for NCE Synthesis A selection of commercially available derivatives that serve as building blocks for creating novel chemical entities.

Compound Name Functional Group Potential Use
2-methyl-octahydro-1H-isoindol-5-ol Hydroxyl (-OH) Attachment point for esters, ethers; alters polarity.
tert-butyl 5-amino-octahydro-1H-isoindole-2-carboxylate Boc-protected Amine (-NHBoc) Allows for selective deprotection and subsequent amide or sulfonamide formation.
octahydro-1H-isoindol-5-ol hydrochloride Hydroxyl (-OH), HCl salt Water-soluble starting material for further derivatization.

Scaffold for the Design of Target-Specific Ligands and Modulators

The rigid structure of the Octahydro-1H-isoindole core makes it an excellent scaffold for designing ligands that can bind to specific biological targets with high affinity and selectivity. A scaffold holds the essential functional groups (pharmacophores) in a precise spatial orientation, facilitating optimal interaction with a target's binding site.

Research has demonstrated the utility of the related isoindoline-1,3-dione scaffold in developing potent and selective enzyme inhibitors. By systematically modifying the substituents on this core structure, scientists have created compounds that target a range of proteins:

Cyclooxygenases (COX): N-substituted isoindoline-1,3-dione derivatives have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2, enzymes central to inflammation. mdpi.comnih.gov

Cholinesterases: In the search for treatments for Alzheimer's disease, the isoindoline-1,3-dione scaffold has been used to design inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

Chitinases: The octahydroisoindolone scaffold was specifically explored through in silico methods to design selective inhibitors of chitinase (B1577495) AfChiB1 from Aspergillus fumigatus, a potential antifungal target. nih.gov

The ability to modify the scaffold at multiple positions allows for fine-tuning of a ligand's properties to achieve desired interactions with the amino acid residues within a target's active site. mdpi.com

Development of Chemical Probes for Biological System Investigations

Chemical probes are small molecules used to study and manipulate biological systems. While specific examples detailing the use of Octahydro-1H-isoindole itself as a chemical probe are not prominent in the literature, the broader isoindole class has found applications in this area. For instance, isoindole derivatives have been utilized as dyes and have recently been investigated as red to near-infrared fluorophores. beilstein-journals.org

Fluorescent probes are invaluable tools in cell biology, allowing researchers to visualize the localization and dynamics of specific molecules or cellular components. The development of fluorophores based on the isoindole structure demonstrates the potential of this heterocyclic system to be adapted for probe design. researchgate.net By attaching a reactive group or a targeting moiety to such a fluorescent scaffold, researchers could theoretically create probes to label specific proteins or investigate particular cellular environments. This application leverages the fundamental chemical properties of the isoindole framework for purposes of analytical detection and biological imaging. researchgate.net

Contribution to Lead Compound Identification and Optimization in Medicinal Chemistry

The Octahydro-1H-isoindole scaffold and its derivatives play a significant role in the initial stages of drug discovery, from identifying initial "hits" to refining them into optimized "lead" compounds. mdpi.com A lead compound is a molecule that shows promising therapeutic activity and serves as the starting point for more intensive drug development. science.gov

The process often begins with the synthesis of a library of compounds based on the Octahydro-1H-isoindole core, which are then screened for activity against a specific biological target. Studies on isoindoline-1,3-dione derivatives as potential inhibitors for enzymes like COX and cholinesterases exemplify this approach, where initial screening identifies active compounds. nih.govnih.gov

Once an active compound (a hit or lead) is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead to improve its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). Quantitative structure-activity relationship (QSAR) studies are a key tool in this phase. For example, a QSAR analysis of 2-hydroxy-1H-isoindoledione derivatives revealed that their cytostatic (cell growth inhibiting) activity was well-correlated with specific electronic and lipophilic parameters of the substituents. nih.gov This kind of detailed analysis provides medicinal chemists with a rational basis for designing improved analogues, guiding the optimization process toward a potential drug candidate. nih.gov

Table 2: Research Findings on Bioactive Isoindole Derivatives A summary of research into derivatives based on the isoindole core structure, their biological targets, and key findings.

Derivative Class Biological Target(s) Research Focus / Key Findings
N-substituted isoindoline-1,3-diones Cyclooxygenase (COX-1/COX-2) Synthesis and in vitro testing identified compounds with selective inhibitory activity against COX enzymes, relevant for anti-inflammatory drug design. nih.gov
2-hydroxy-1H-isoindolediones Leukemia L1210 cells QSAR studies established a correlation between cytostatic activity and the electronic/lipophilic properties of substituents, guiding lead optimization. nih.gov
Isoindoline-1,3-dione hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) Design and synthesis of derivatives as potential multi-target agents for Alzheimer's disease, with some compounds showing potent inhibition. nih.gov
Hexahydro-1H-isoindole-1,3(2H)-dione derivatives Antioxidant targets (e.g., MAO-B, COX-2) New derivatives were synthesized and showed antioxidant activity; molecular docking suggested interactions with key enzymes involved in oxidative stress. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The demand for environmentally benign and cost-effective chemical processes has spurred research into greener synthetic methodologies for nitrogen-containing heterocycles. nih.govresearchgate.net Future efforts in the synthesis of octahydro-1H-isoindole and its derivatives will likely concentrate on principles of green chemistry to minimize waste, reduce energy consumption, and utilize safer reagents.

Key areas of development include:

Biocatalysis : The use of enzymes, such as oxygenases and peroxygenases, offers a highly selective and environmentally friendly alternative to traditional chemical oxidants for functionalizing C-H bonds under mild conditions. bldpharm.com Future research could identify or engineer enzymes capable of catalyzing key steps in octahydro-1H-isoindole synthesis, including asymmetric transformations to yield specific stereoisomers. sigmaaldrich.com

Flow Chemistry : Continuous flow synthesis provides significant advantages over batch processing, including enhanced safety, better process control, and easier scalability. mdpi.comnih.gov Applying flow chemistry to the synthesis of octahydro-1H-isoindole can minimize the accumulation of hazardous intermediates and allow for rapid optimization of reaction conditions, leading to more efficient and safer production. mdpi.comacs.org

Green Solvents and Catalysts : Research is moving towards the use of sustainable solvents like water, deep eutectic solvents (DESs), or bio-based alternatives to replace hazardous organic solvents. researchgate.net Catalyst development is also shifting towards earth-abundant metals and metal-free organocatalysis to replace precious metal catalysts, reducing both cost and environmental impact. nih.gov

Synthetic ApproachKey AdvantagesFuture Research Focus
Biocatalysis High selectivity (chemo-, regio-, stereo-), mild reaction conditions, reduced environmental impact. bldpharm.comsigmaaldrich.comDiscovery and engineering of novel enzymes for specific transformations; integration into multi-step synthetic pathways.
Flow Chemistry Improved safety, precise control over reaction parameters, enhanced scalability, and efficiency. mdpi.comnih.govDevelopment of multi-step continuous flow processes for complex derivatives; integration of in-line purification and analysis. acs.org
Green Solvents Reduced toxicity and environmental waste, potential for catalyst recycling, improved safety. researchgate.netExploring the use of water, deep eutectic solvents, and ionic liquids in key synthetic steps.
Sustainable Catalysts Lower cost, reduced toxicity, increased abundance compared to precious metals. nih.govDesign of efficient iron, copper, or metal-free organocatalytic systems for isoindole core synthesis.

Comprehensive Elucidation of Underexplored Biological Mechanisms

While derivatives of the parent structure, isoindoline-1,3-dione, are known to exhibit a wide range of biological activities—including anti-inflammatory, antimicrobial, and antitumor effects—the specific mechanisms of action for many octahydro-1H-isoindole derivatives are not fully understood. acs.orgresearchgate.netdigitellinc.com Future research will need to move beyond primary screening to a more in-depth exploration of the molecular pathways and biological targets modulated by these compounds.

Promising areas for investigation include:

Neurodegenerative Diseases : Some isoindoline (B1297411) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. acs.org Future studies could explore other potential targets within the complex pathology of neurodegeneration, such as protein aggregation or neuroinflammation.

Oncology : The isoindoline core is present in notable anticancer agents. digitellinc.com The fully saturated octahydro-1H-isoindole ring offers a three-dimensional structure that can be exploited to design novel inhibitors of protein-protein interactions or other challenging cancer targets that are underexplored. nih.gov

Enzyme Inhibition : Derivatives have shown inhibitory activity against enzymes like cyclooxygenase (COX). acs.org A broader screening against various enzyme families, guided by computational predictions, could reveal novel therapeutic applications.

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery and chemical synthesis. acs.orgresearchgate.net This integrated approach is expected to accelerate the development of novel octahydro-1H-isoindole derivatives with desired properties.

Future research will benefit from:

Molecular Docking and Dynamics : In silico techniques such as molecular docking can predict the binding modes and affinities of octahydro-1H-isoindole derivatives to specific biological targets, helping to prioritize compounds for synthesis and biological testing. acs.orgacs.orgacs.org Molecular dynamics simulations can further elucidate the stability of ligand-protein complexes over time.

Quantum Chemical Calculations : Density Functional Theory (DFT) studies can provide deep insights into the electronic properties, reactivity, and spectral characteristics of novel compounds. researchgate.net This information can help rationalize reaction outcomes and guide the design of more efficient synthetic routes and catalysts. nih.govacs.org

Predictive Modeling : By combining experimental data with computational analysis, researchers can build robust quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of virtual compounds, streamlining the design of new derivatives with enhanced potency and selectivity. nih.gov

Exploration of New Application Domains in Materials Science or Catalyst Design

Beyond its traditional role in pharmaceuticals, the rigid, sp³-rich bicyclic structure of octahydro-1H-isoindole makes it an intriguing candidate for applications in materials science and catalysis—fields that remain largely unexplored for this specific scaffold.

Emerging research could focus on:

Materials Science : The unique structure of octahydro-1H-isoindole can be modified to create materials with enhanced thermal, mechanical, or electrical properties. greyhoundchrom.com Its incorporation as a monomer or structural unit in polymers could lead to novel materials with unique three-dimensional architectures and functionalities, suitable for advanced technological applications. greyhoundchrom.com

Ligand Design for Metal Catalysis : Saturated N-heterocycles are increasingly used as ligands, particularly as N-heterocyclic carbenes (NHCs), in transition metal catalysis. nih.govacs.org The octahydro-1H-isoindole framework could serve as a backbone for novel chiral ligands. Such ligands could offer unique steric and electronic properties to the metal center, potentially leading to improved activity and selectivity in catalytic processes like hydrogenation or C-C bond formation. mdpi.comacs.org

Organocatalysis : The nitrogen atom in the octahydro-1H-isoindole scaffold provides a site for functionalization to create novel organocatalysts. Derivatives could be designed to catalyze a range of asymmetric reactions, building upon the success of other chiral amines and amino acid-derived catalysts in promoting stereoselective transformations. researchgate.netchiba-u.jp

Focus on Stereoselective Synthesis of Biologically Active Octahydro-1H-isoindole Enantiomers

Many bioactive molecules are chiral, with their different enantiomers often exhibiting distinct pharmacological activities. acs.org The octahydro-1H-isoindole scaffold contains multiple stereocenters, making the stereoselective synthesis of its derivatives a critical and challenging goal for future research.

Key strategies and research directions include:

Asymmetric Catalysis : The development of new catalytic systems is paramount. This includes using chiral transition-metal complexes (e.g., based on palladium, rhodium, or iridium) or chiral organocatalysts (such as proline derivatives or bifunctional thioureas) to control the stereochemical outcome of key bond-forming reactions.

Chiral Auxiliary-Mediated Synthesis : Employing removable chiral auxiliaries attached to the nitrogen atom can effectively direct the stereochemistry of subsequent transformations, such as alkylations. mdpi.com Research into new, more efficient, and easily recyclable auxiliaries will be beneficial.

Enantioselective Resolution : For cases where asymmetric synthesis is challenging, the development of efficient methods for resolving racemic mixtures, such as chiral chromatography or enzymatic kinetic resolution, will remain important.

Stereoselective ApproachMechanism/PrincipleFuture Research Focus
Asymmetric Organocatalysis Use of small chiral organic molecules (e.g., proline, cinchona alkaloids) to create a chiral environment and induce stereoselectivity. researchgate.netDesign of novel, more robust organocatalysts tailored for the octahydro-1H-isoindole core; application in cascade reactions.
Transition Metal Catalysis Chiral ligands coordinate to a metal center, which then catalyzes the reaction enantioselectively.Development of ligands based on the octahydro-1H-isoindole scaffold itself; exploring a broader range of metal catalysts.
Chiral Auxiliaries A covalently attached chiral group directs the stereochemical course of a reaction, after which it is removed. mdpi.comCreation of more efficient and recyclable auxiliaries; improving diastereoselectivity in alkylation and addition reactions.
Biocatalytic Desymmetrization Enzymes selectively react with one enantiomer or one functional group in a meso-compound to produce a chiral product.Screening for enzymes that can perform stereoselective transformations on isoindole precursors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Octahydro-1H-isoindole, and how can experimental parameters be optimized for reproducibility?

  • Methodological Answer : Begin with established protocols for bicyclic amine synthesis, such as hydrogenation of isoindole derivatives or reductive amination of diketones. Optimize reaction conditions (e.g., catalyst loading, temperature, solvent polarity) using design-of-experiment (DoE) frameworks to identify critical variables . Ensure detailed reporting of purification steps (e.g., column chromatography gradients, recrystallization solvents) to meet reproducibility standards outlined in journal guidelines . Characterize intermediates via inline spectroscopic monitoring (e.g., FT-IR) to reduce batch variability .

Q. Which spectroscopic techniques are most reliable for characterizing Octahydro-1H-isoindole, and how should conflicting spectral data be resolved?

  • Methodological Answer : Prioritize 1H^1H-NMR and 13C^{13}C-NMR for structural confirmation, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. For conflicting data (e.g., unexpected splitting in NMR peaks), compare results with computational simulations (DFT-based NMR chemical shift predictions) and cross-validate using 2D techniques like COSY or HSQC . Document solvent effects and temperature conditions, as these can influence spectral outcomes .

Q. How can researchers assess the chemical stability of Octhydro-1H-isoindole under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) using HPLC purity assays. Monitor degradation products via LC-MS and correlate findings with thermodynamic stability predictions (e.g., using Arrhenius plots) . Include negative controls (e.g., inert atmosphere vs. ambient storage) to isolate degradation pathways .

Advanced Research Questions

Q. What computational strategies are effective in predicting the pharmacological activity of Octahydro-1H-isoindole derivatives?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to assess binding affinities to target receptors (e.g., GPCRs). Validate predictions using in vitro assays (e.g., IC50_{50} measurements in cell lines) and apply cheminformatics tools (e.g., QSAR models) to prioritize derivatives for synthesis . Address discrepancies between in silico and experimental data by refining force field parameters or incorporating solvation effects .

Q. How should researchers resolve contradictions in reported bioactivity data for Octahydro-1H-isoindole analogs?

  • Methodological Answer : Perform meta-analysis of existing studies, focusing on variables such as assay type (e.g., cell-free vs. cell-based), compound purity, and control groups. Replicate key experiments under standardized conditions (e.g., identical cell lines, passage numbers) and apply statistical rigor (e.g., ANOVA with post-hoc tests) to identify outliers . Publish raw datasets and analysis scripts to facilitate peer validation .

Q. What strategies improve the enantioselective synthesis of Octahydro-1H-isoindole for chiral drug development?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru or Ir complexes) in hydrogenation steps, monitoring enantiomeric excess (ee) via chiral HPLC or SFC. Optimize ligand-metal ratios using kinetic modeling and compare results with crystallographic data (e.g., X-ray of catalyst-substrate adducts) to refine stereochemical control . Cross-reference synthetic protocols with databases like Reaxys to avoid reagent incompatibilities .

Methodological Standards and Data Presentation

  • Spectral Data : Tabulate 1H^1H-NMR shifts (δ in ppm), multiplicity, and coupling constants (JJ) alongside computational predictions .
  • Pharmacological Reporting : Adopt CONSORT-like guidelines for in vivo studies, including dose-response curves, confidence intervals, and effect sizes .
  • Computational Reproducibility : Archive input files (e.g., Gaussian .com files) and software versions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.